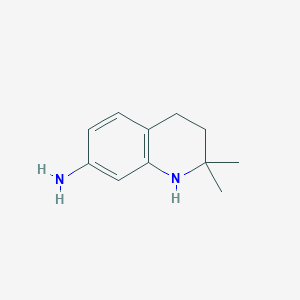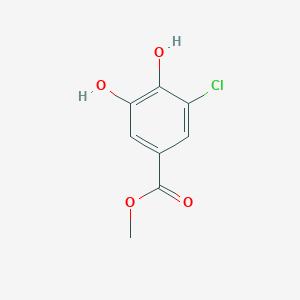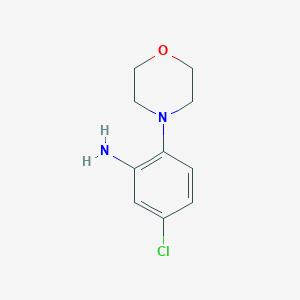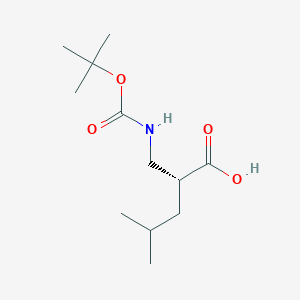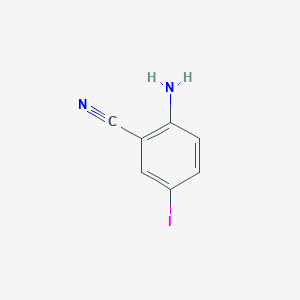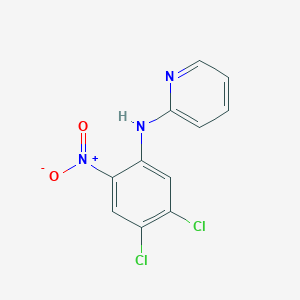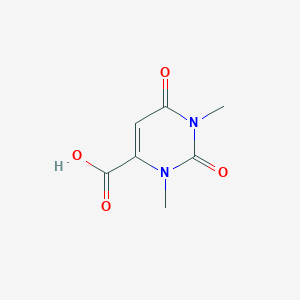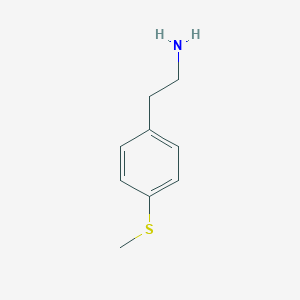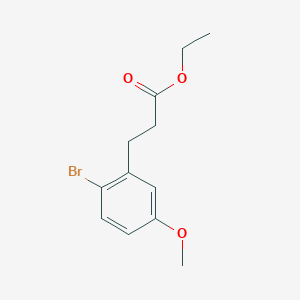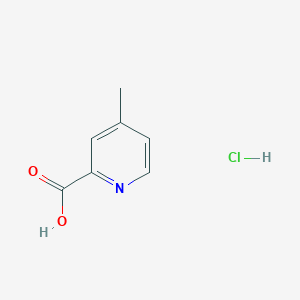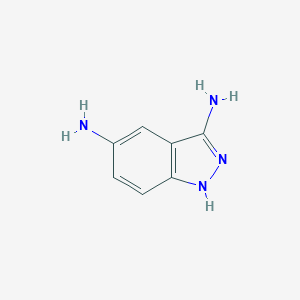
1H-Indazole-3,5-diamine
Descripción general
Descripción
1H-Indazole-3,5-diamine is a chemical compound with the molecular formula C7H8N4 . It is used as a reagent in the preparation of indazole derivatives, which have potential antimicrobial and antitumor properties . The hydrochloride form of this compound has a molecular weight of 184.63 .
Synthesis Analysis
The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The InChI code for 1H-Indazole-3,5-diamine hydrochloride is 1S/C7H8N4.ClH/c8-4-1-2-6-5(3-4)7(9)11-10-6;/h1-3H,8H2,(H3,9,10,11);1H .Chemical Reactions Analysis
The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Physical And Chemical Properties Analysis
1H-Indazole-3,5-diamine hydrochloride is a brown solid . The storage temperature is 0-5 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer Properties
1H-Indazole derivatives have been extensively studied for their anticancer properties. For instance, 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues show potent inhibition of cyclin-dependent kinases (CDKs), crucial in regulating cell division. These compounds have demonstrated significant efficacy in inhibiting the proliferation of various human tumor cells and have shown promising results in vivo for human melanoma treatment (Lin et al., 2005). Similarly, the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides has yielded compounds with notable antiproliferative activity against multiple cancer types, including leukemia, lung, colon, and melanoma (Maggio et al., 2011).
Synthesis and Chemical Properties
Advancements in the synthesis of 1H-indazoles have been significant. A metal-free synthesis approach has been developed, which is a milder alternative to previous methods and yields the desired 1H-indazoles in good to excellent outputs (Counceller et al., 2008). Another notable synthesis technique involves copper-catalyzed cross-coupling/cyclization, offering a novel method for efficient 1H-indazole production (Tang et al., 2014).
Catalysis and Material Science
In material science, 1H-indazole derivatives are used in the synthesis of palladium(II) complexes, which have shown potential as catalysts in polymerization and C-C coupling reactions (Hurtado et al., 2010).
Monoamine Oxidase Inhibition
Some 1H-indazole derivatives are potent inhibitors of monoamine oxidase B (MAO-B), an enzyme relevant in neurodegenerative diseases. These inhibitors are accessible through standard synthetic procedures and have shown high selectivity and potency (Tzvetkov et al., 2014).
Medicinal Chemistry and Drug Development
1H-indazoles play a crucial role in medicinal chemistry, as highlighted in a comprehensive review discussing their synthesis, molecular pharmacology, and future perspectives. The review emphasizes the significance of indazole derivatives in treating various ailments, including cancers and inflammatory conditions (Mal et al., 2022).
Direcciones Futuras
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .
Propiedades
IUPAC Name |
1H-indazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFKCBWRZWDFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589901 | |
| Record name | 1H-Indazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-3,5-diamine | |
CAS RN |
19335-14-9 | |
| Record name | 1H-Indazole-3,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19335-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



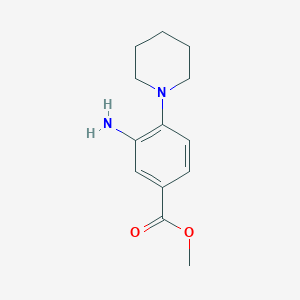
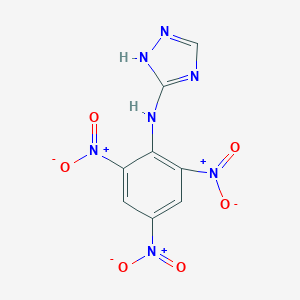
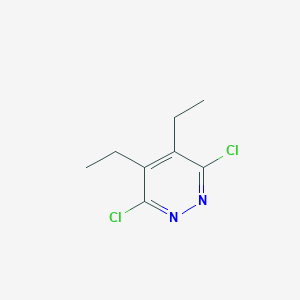
![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)
